N-{5-[(furan-2-ylcarbonyl)amino]-2-methoxyphenyl}-7-methoxy-1-benzofuran-2-carboxamide
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Overview
Description
N-{5-[(furan-2-ylcarbonyl)amino]-2-methoxyphenyl}-7-methoxy-1-benzofuran-2-carboxamide is a complex organic compound featuring a benzofuran core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{5-[(furan-2-ylcarbonyl)amino]-2-methoxyphenyl}-7-methoxy-1-benzofuran-2-carboxamide typically involves the following steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Furan-2-ylcarbonyl Group: This step involves the acylation of the benzofuran core with furan-2-ylcarbonyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. Techniques such as microwave-assisted synthesis can be employed to enhance reaction rates and efficiency .
Chemical Reactions Analysis
Types of Reactions
N-{5-[(furan-2-ylcarbonyl)amino]-2-methoxyphenyl}-7-methoxy-1-benzofuran-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
Reduction: Reduction of the carbonyl group can yield corresponding alcohols.
Substitution: Electrophilic substitution reactions can occur on the benzofuran core, introducing various substituents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen.
Substitution: Electrophiles such as halogens or nitro groups under acidic or basic conditions.
Major Products
Oxidation: Furan-2,5-dicarboxylic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzofuran derivatives.
Scientific Research Applications
N-{5-[(furan-2-ylcarbonyl)amino]-2-methoxyphenyl}-7-methoxy-1-benzofuran-2-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of advanced materials and as a precursor for various functional compounds
Mechanism of Action
The mechanism of action of N-{5-[(furan-2-ylcarbonyl)amino]-2-methoxyphenyl}-7-methoxy-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, and nucleic acids.
Pathways Involved: Inhibition of enzyme activity, modulation of receptor signaling, and interference with nucleic acid functions.
Comparison with Similar Compounds
Similar Compounds
- N-(Furan-2-ylmethyl)furan-2-carboxamide
- Furan-2-ylmethyl furan-2-carboxylate
- N-aryl-3-(arylamino)-5-(((5-substituted furan-2-yl)methylene)amino)-1H-pyrazole-4-carboxamide
Uniqueness
N-{5-[(furan-2-ylcarbonyl)amino]-2-methoxyphenyl}-7-methoxy-1-benzofuran-2-carboxamide stands out due to its unique combination of a benzofuran core with furan and methoxy substituents, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C22H18N2O6 |
---|---|
Molecular Weight |
406.4 g/mol |
IUPAC Name |
N-[5-(furan-2-carbonylamino)-2-methoxyphenyl]-7-methoxy-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C22H18N2O6/c1-27-16-9-8-14(23-21(25)18-7-4-10-29-18)12-15(16)24-22(26)19-11-13-5-3-6-17(28-2)20(13)30-19/h3-12H,1-2H3,(H,23,25)(H,24,26) |
InChI Key |
RAQJKENFLRNFBX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C2=CC=CO2)NC(=O)C3=CC4=C(O3)C(=CC=C4)OC |
Origin of Product |
United States |
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